molecular formula C14H9ClFN3O B12618767 2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one CAS No. 917758-86-2

2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12618767
CAS No.: 917758-86-2
M. Wt: 289.69 g/mol
InChI Key: MGMNLYTZARXCJG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a pyrido[3,2-d]pyrimidin-4(1H)-one core, which is known for its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one typically involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds under basic conditions. A common method employs microwave irradiation to facilitate the reaction, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst in water, which provides a green and efficient protocol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the chloromethyl and fluorophenyl groups, which can enhance its biological activity and specificity compared to other similar compounds. These functional groups can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Properties

CAS No.

917758-86-2

Molecular Formula

C14H9ClFN3O

Molecular Weight

289.69 g/mol

IUPAC Name

2-(chloromethyl)-6-(4-fluorophenyl)-3H-pyrido[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H9ClFN3O/c15-7-12-17-11-6-5-10(18-13(11)14(20)19-12)8-1-3-9(16)4-2-8/h1-6H,7H2,(H,17,19,20)

InChI Key

MGMNLYTZARXCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(NC3=O)CCl)F

Origin of Product

United States

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